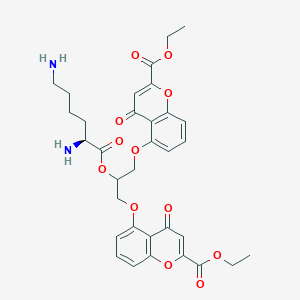
Ethyl 2-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxypiperidine-1-carboxylate, also known as Ethyl piperidine-2-carboxylate, is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound is widely used in the field of medicinal chemistry due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate is not fully understood. However, it is believed to act as a modulator of various receptors in the brain. It has been shown to bind to dopamine receptors, serotonin receptors, and adrenergic receptors. It is believed that the compound enhances the activity of these receptors, leading to increased neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased motivation and pleasure. It has also been shown to increase serotonin levels, which can lead to improved mood and decreased anxiety. Additionally, it has been shown to increase norepinephrine levels, which can lead to increased alertness and focus.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate in lab experiments is its versatility. It can be used as a building block for the synthesis of various compounds, making it a valuable tool for medicinal chemists. Additionally, it has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers studying the brain and nervous system.
One of the limitations of using Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate in lab experiments is its potential toxicity. While it has been shown to be relatively safe in animal studies, more research is needed to determine its safety in humans. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research involving Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate. One potential direction is the development of new drugs for the treatment of various diseases. Another potential direction is the development of new ligands for various receptors in the brain. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential toxicity in humans.
Conclusion:
Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate is a valuable tool for scientific research. It is widely used in the field of medicinal chemistry and has various biochemical and physiological effects. While more research is needed to fully understand its mechanism of action and potential toxicity, it has many potential applications in the development of new drugs and ligands for various receptors in the brain.
Synthesis Methods
Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate is synthesized by reacting piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained after purification by recrystallization.
Scientific Research Applications
Ethyl 2-hydroxypiperidine-1-carboxylate 2-hydroxypiperidine-1-carboxylate is widely used in scientific research as a building block for the synthesis of various compounds. It is used in the synthesis of potential drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound is also used in the synthesis of ligands for various receptors such as dopamine receptors, serotonin receptors, and adrenergic receptors.
properties
CAS RN |
111054-63-8 |
|---|---|
Product Name |
Ethyl 2-hydroxypiperidine-1-carboxylate |
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 2-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(11)9-6-4-3-5-7(9)10/h7,10H,2-6H2,1H3 |
InChI Key |
MVCBQXURYVKZOF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCCCC1O |
Canonical SMILES |
CCOC(=O)N1CCCCC1O |
synonyms |
1-Piperidinecarboxylic acid, 2-hydroxy-, ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)





